3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid
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Overview
Description
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a phenyl group attached to a tetrahydroindazole ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-5-amine hydrochloride
Uniqueness
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is unique due to the presence of the phenyl group and the carboxylic acid group, which contribute to its distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions .
Properties
CAS No. |
1338247-91-8 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27316 |
Synonyms |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Origin of Product |
United States |
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